5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a fluorophenyl isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and isoxazole-containing molecules, such as:
- 5-bromo-2-chloro-N-(4-fluorophenyl)benzamide
- 5-bromo-2-chloro-N-(3-isoxazolyl)benzamide
- 5-bromo-2-chloro-N-(4-fluorophenyl)isoxazole
Uniqueness
What sets 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl isoxazole moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2/c18-11-3-6-15(19)14(7-11)17(23)21-9-13-8-16(24-22-13)10-1-4-12(20)5-2-10/h1-8H,9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLADGHALGZJISH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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